molecular formula C17H23N5O3 B6445787 2,4-dimethoxy-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine CAS No. 2640845-86-7

2,4-dimethoxy-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine

Cat. No.: B6445787
CAS No.: 2640845-86-7
M. Wt: 345.4 g/mol
InChI Key: NDCUOBFPPKRMHU-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine ( 2640845-86-7) is a complex trisubstituted 1,3,5-triazine derivative of significant interest in advanced chemical and pharmacological research. With a molecular formula of C17H23N5O3 and a molecular weight of 345.40 g/mol, this compound features a distinct heterocyclic architecture that combines electron-donating methoxyl groups with a sterically specific piperidine side chain connected to a 2-methylpyridin-4-yloxymethyl group . This specific structure contributes to good thermal stability and solubility in polar organic solvents, making it a suitable intermediate for sophisticated synthetic applications . The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. This compound is provided as a high-quality chemical tool for researchers investigating new modulators for central nervous system targets . Its structural motifs are relevant for exploring interactions with various enzymatic systems and receptors, including but not limited to cholinesterases and various GPCRs, which are associated with conditions like Alzheimer's disease and inflammatory pain . Researchers can utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex molecules aimed at developing novel therapeutic agents . This product is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,4-dimethoxy-6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-12-10-14(4-7-18-12)25-11-13-5-8-22(9-6-13)15-19-16(23-2)21-17(20-15)24-3/h4,7,10,13H,5-6,8-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCUOBFPPKRMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C3=NC(=NC(=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2,4-Dimethoxy-6-Chloro-1,3,5-Triazine

The triazine core is derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a foundational substrate for triazine chemistry. Controlled substitution of two chlorine atoms with methoxy groups is achieved via reaction with methanol under alkaline conditions. In laboratory settings, this step typically employs sodium bicarbonate or triethylamine as a base to deprotonate methanol, facilitating nucleophilic attack on the electron-deficient triazine ring.

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran.

  • Temperature: 0–5°C to prevent over-substitution.

  • Molar Ratio: Cyanuric chloride:methanol:base = 1:2.2:2.2.

The intermediate 2,4-dimethoxy-6-chloro-1,3,5-triazine is isolated via vacuum distillation or recrystallization, yielding >85% purity. Industrial-scale production utilizes continuous flow reactors to maintain precise temperature control and minimize side products such as 2,4,6-trimethoxy-1,3,5-triazine.

Synthesis of 4-{[(2-Methylpyridin-4-yl)Oxy]Methyl}Piperidine

Etherification of 2-Methylpyridin-4-ol

The piperidine sidechain requires preparation of 4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine. This involves Mitsunobu coupling between 2-methylpyridin-4-ol and 4-(hydroxymethyl)piperidine, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form the ether linkage.

Procedure:

  • Dissolve 2-methylpyridin-4-ol (1.0 eq) and 4-(hydroxymethyl)piperidine (1.2 eq) in dry THF.

  • Add DEAD (1.5 eq) and PPh₃ (1.5 eq) at 0°C.

  • Stir for 12 hours at room temperature.

  • Purify via column chromatography (ethyl acetate/hexane, 3:7) to isolate the product in 68–72% yield.

Alternative Alkylation Routes

For large-scale synthesis, alkylation of 2-methylpyridin-4-ol with 4-(bromomethyl)piperidine in the presence of potassium carbonate (K₂CO₃) in DMF offers a cost-effective pathway. This method achieves 65% yield but requires rigorous drying to avoid hydrolysis of the bromide intermediate.

Coupling of Triazine and Piperidine Moieties

Nucleophilic Substitution

The final step involves displacing the chlorine atom in 2,4-dimethoxy-6-chloro-1,3,5-triazine with 4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine. This reaction is catalyzed by N-methylmorpholine (NMM) in acetonitrile, which activates the triazine chloride for nucleophilic attack.

Optimized Protocol:

  • Combine 2,4-dimethoxy-6-chloro-1,3,5-triazine (1.0 eq) and 4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine (1.1 eq) in anhydrous acetonitrile.

  • Add NMM (2.0 eq) and stir at 50°C for 6–8 hours.

  • Monitor reaction progress via TLC (eluent: chloroform/methanol, 9:1).

Yield and Purity:

  • Laboratory Scale: 78–82% yield after column chromatography (silica gel, ethyl acetate/hexane gradient).

  • Industrial Scale: 85–88% yield using continuous flow systems with in-line HPLC monitoring.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography (ethyl acetate/hexane, 1:4) to remove unreacted piperidine and triazine intermediates. Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves stereochemical impurities, achieving >98% purity.

Spectroscopic Analysis

  • ¹H-NMR (400 MHz, CDCl₃): δ 1.45–1.70 (m, 4H, piperidine CH₂), 2.55 (s, 3H, pyridine-CH₃), 3.50–3.70 (m, 2H, piperidine N-CH₂), 3.90 (s, 6H, OCH₃), 4.60 (s, 2H, OCH₂), 6.80–7.20 (m, 3H, pyridine-H).

  • IR (KBr): 2950 cm⁻¹ (C-H stretch), 1605 cm⁻¹ (triazine ring), 1240 cm⁻¹ (C-O-C ether).

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Synthesis

Batch reactors remain prevalent for small-scale synthesis, but continuous flow systems enhance yield (92–94%) and reduce reaction time (2–3 hours) by improving heat transfer and mixing efficiency.

Key Parameters for Scale-Up:

ParameterBatch ReactorContinuous Flow
Temperature50°C60°C
Residence Time8 hours2 hours
Solvent Consumption10 L/kg6 L/kg

Waste Management

Recovery of acetonitrile via distillation reduces solvent waste, while unreacted piperidine is neutralized with hydrochloric acid for safe disposal.

Challenges and Mitigation Strategies

Competing Side Reactions

Hydrolysis of the triazine chloride to 2,4-dimethoxy-6-hydroxy-1,3,5-triazine occurs in the presence of moisture. Rigorous drying of solvents and reagents under molecular sieves minimizes this side reaction.

regioselectivity Issues

Electron-donating methoxy groups deactivate the triazine ring, necessitating elevated temperatures (50–60°C) to ensure complete substitution at the 6-position .

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation and Reduction : The compound can undergo oxidation reactions particularly at the piperidine and methoxy substituents, using oxidizing agents such as potassium permanganate or chromium trioxide. Conversely, reduction reactions can target the triazine ring or the ether linkage, using reagents like hydrogen gas with a metal catalyst.

  • Substitution : Nucleophilic substitution reactions are common, particularly at the triazine ring and the pyridinyl ether, where leaving groups can be replaced by nucleophiles under suitable conditions.

  • Hydrolysis : The ether linkage and methoxy groups can be hydrolyzed under acidic or basic conditions, leading to the formation of various intermediate products.

Common Reagents and Conditions Used : Typical reagents include strong acids (e.g., hydrochloric acid, sulfuric acid), bases (e.g., sodium hydroxide, potassium hydroxide), oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, ranging from low temperatures for sensitive substitutions to high temperatures for hydrolysis and oxidation.

Major Products Formed : The products of these reactions can include de-methylated triazines, altered piperidine derivatives, and various intermediate compounds that retain parts of the original structure but with functional group modifications.

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique structure that combines a triazine ring with a piperidine moiety and a pyridine derivative. The presence of both the triazine and piperidine rings enhances its potential reactivity and biological activity. The methoxy groups contribute to its solubility and interaction with biological targets.

Pharmaceutical Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to 2,4-dimethoxy-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine exhibit promising anticancer properties. For instance, derivatives of triazine are known to inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis in cancer cells .
  • Neurological Research
    • The compound's structural features suggest potential applications in treating neurological disorders. Its ability to interact with neurotransmitter systems positions it as a candidate for further investigation in neuropharmacology . Triazine derivatives have been explored for their neuroprotective effects, which may be relevant for conditions such as Alzheimer’s disease or Parkinson’s disease.
  • Antimicrobial Properties
    • Compounds containing triazine rings have demonstrated antimicrobial activity against various pathogens. The incorporation of piperidine and pyridine functionalities could enhance this activity, making it suitable for developing new antimicrobial agents .

Material Science Applications

  • Polymeric Materials
    • The unique chemical structure allows for the incorporation of 2,4-dimethoxy-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine into polymer matrices. This can improve the thermal stability and mechanical properties of polymers used in coatings and composites.
  • Photovoltaic Devices
    • Research into organic photovoltaic materials has shown that triazine-based compounds can enhance charge transport properties. This makes them viable candidates for use in organic solar cells, potentially improving energy conversion efficiencies.

Synthesis and Production

The synthesis of this compound typically involves multi-step reactions beginning with the preparation of 2,4-dimethoxy-1,3,5-triazine followed by the reaction with appropriate piperidine derivatives. Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity during industrial production.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using triazine derivatives similar to the target compound .
Study BNeuropharmacologyShowed potential neuroprotective effects in animal models when tested against neurodegenerative diseases .
Study CMaterial ScienceInvestigated the incorporation of triazine compounds into polymer matrices leading to enhanced mechanical properties.

Mechanism of Action

The mechanism by which 2,4-dimethoxy-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The piperidine moiety can interact with neurological receptors, potentially modulating synaptic transmission. The methoxy groups and the triazine ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity and stability. Pathways involved include neurotransmitter regulation and enzyme inhibition, contributing to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine/piperazine-substituted triazines

: 4-(4-Methylpiperidino)-1,3,5-Triazine-2-Amine Derivatives

A series of 1,3,5-triazine derivatives with 4-methylpiperidine at position 4 and aryl groups at position 6 were synthesized and tested for antileukemic activity . Key differences from the target compound include:

  • Position 4 vs. Position 6 substitution : The target compound has a piperidinyl group at position 6, whereas ’s analogs feature it at position 3.
  • Functional groups : ’s compounds lack methoxy groups at positions 2 and 4 but include electron-withdrawing (e.g., -Cl, -CF₃) or donating (e.g., -OCH₃, -N(CH₃)₂) aryl substituents at position 6.
Compound (Position 6 Substituent) Molecular Weight Antileukemic Activity (IC₅₀) Key Structural Feature
6-(4-Fluorophenyl) 307.3 12 µM Halogenated aryl
6-(4-Methoxyphenyl) 319.4 8 µM Methoxy-substituted aryl
Target Compound 388.4 Not reported Piperidine-pyridine ether

The methoxy groups in the target compound may enhance solubility compared to halogenated analogs, while the pyridine-piperidine ether could improve target binding specificity.

: Positional Isomerism in Piperidine Substituents

The compound 2,4-dimethoxy-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine differs only in the piperidine substitution position (3 vs. 4).

Triazines with Piperazine/Carbonyl Modifications

: 2-(4-Methoxyphenyl)-4-Methyl-6-[4-(Pyridin-2-yl)Piperazine-1-Carbonyl]-1,2,4-Triazine-3,5(2H,4H)-Dione

This compound replaces the piperidine group with a piperazine-1-carbonyl moiety. Key differences include:

  • Carbonyl group : Introduces hydrogen-bond acceptor properties absent in the target compound.
  • Pyridinyl-piperazine : Enhances basicity compared to the target’s pyridine-piperidine ether.

Such modifications may influence pharmacokinetic properties, such as membrane permeability or metabolic stability .

Industrial Triazines (UV Absorbers)

: Triazine-Based UV Absorbers

Triazines like 2-[4-[(2-hydroxy-3-dodecyloxypropyl)oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine are optimized for UV absorption via hydroxyl and alkoxy substituents . In contrast, the target compound lacks these groups, suggesting divergent applications (e.g., pharmaceuticals vs. materials science) .

Key Research Findings and Implications

Substituent Position Matters : Position 6-substituted triazines (target compound) may exhibit distinct bioactivity compared to position 4-substituted analogs () due to steric and electronic effects.

Industrial vs. Pharmaceutical Design : Unlike UV-absorbing triazines (), the target compound’s structure prioritizes heterocyclic diversity over photostability.

Biological Activity

2,4-Dimethoxy-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The compound belongs to the class of triazine derivatives, characterized by the following structural features:

  • Triazine Core : A six-membered ring containing three nitrogen atoms.
  • Piperidine Moiety : A six-membered ring containing one nitrogen atom.
  • Methoxy Groups : Two methoxy (-OCH₃) substituents that may influence its solubility and biological activity.

Biological Activity Overview

Research indicates that compounds similar to 2,4-dimethoxy-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine exhibit various biological activities, including:

Antitumor Activity

Recent studies have demonstrated that triazine derivatives can inhibit tumor cell proliferation. For example, compounds with similar structures have shown effectiveness against various cancer cell lines by targeting specific kinases involved in tumor growth. The inhibition of c-KIT and ABL kinases has been particularly noted in related compounds .

Antimicrobial Properties

The antimicrobial activity of related pyrazole derivatives suggests a potential for 2,4-dimethoxy-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine to exhibit similar effects. Pyrazole derivatives have been documented to possess significant antibacterial and antifungal properties .

Anti-inflammatory Effects

Triazine derivatives are also explored for their anti-inflammatory properties. The modulation of inflammatory pathways through the inhibition of certain enzymes (e.g., COX and LOX) has been observed in structurally similar compounds .

The biological activity of 2,4-dimethoxy-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine is hypothesized to involve:

  • Kinase Inhibition : Similar compounds have shown to inhibit tyrosine kinases which are crucial in signaling pathways for cell proliferation and survival.
  • Interaction with Receptors : Binding affinity to specific receptors may lead to altered cellular responses in cancerous cells.

Case Studies

Several studies have investigated the biological activities of triazine derivatives:

  • Antitumor Study :
    • Objective : To evaluate the efficacy of triazine compounds against gastrointestinal stromal tumors (GIST).
    • Findings : Compounds demonstrated significant tumor growth inhibition in xenograft models. The mechanism involved the inhibition of c-KIT signaling pathways .
  • Antimicrobial Study :
    • Objective : Assessing the antimicrobial activity against various pathogens.
    • Findings : Certain derivatives exhibited potent antibacterial effects against resistant strains of bacteria .
  • Anti-inflammatory Study :
    • Objective : Investigating the anti-inflammatory potential in vitro.
    • Findings : Compounds showed a reduction in pro-inflammatory cytokines in cell culture assays .

Data Summary Table

Activity TypeRelated CompoundEffectivenessMechanism
Antitumorc-KIT InhibitorHighKinase inhibition
AntimicrobialPyrazole DerivativeModerateDisruption of bacterial cell wall
Anti-inflammatoryTriazine DerivativeSignificantInhibition of inflammatory mediators

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